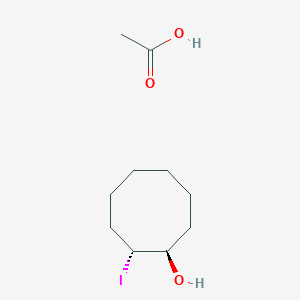
acetic acid;(1R,2R)-2-iodocyclooctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,2R)-2-iodocyclooctan-1-ol is a compound that combines the properties of acetic acid and (1R,2R)-2-iodocyclooctan-1-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar (1R,2R)-2-iodocyclooctan-1-ol is a chiral alcohol with an iodine atom attached to a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-iodocyclooctan-1-ol typically involves the iodination of cyclooctanol followed by esterification with acetic acid. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to ensure the selective formation of the (1R,2R) isomer. The resulting iodocyclooctanol is then reacted with acetic acid in the presence of a catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,2R)-2-iodocyclooctan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.
Major Products
Oxidation: Formation of (1R,2R)-2-iodocyclooctanone or (1R,2R)-2-iodocyclooctanoic acid.
Reduction: Formation of (1R,2R)-2-cyclooctanol.
Substitution: Formation of (1R,2R)-2-hydroxycyclooctanol or (1R,2R)-2-aminocyclooctanol.
Scientific Research Applications
Acetic acid;(1R,2R)-2-iodocyclooctan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of acetic acid;(1R,2R)-2-iodocyclooctan-1-ol depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s chiral nature may influence its interaction with enzymes and receptors, leading to specific biological effects. The molecular targets and
Properties
CAS No. |
157372-77-5 |
|---|---|
Molecular Formula |
C10H19IO3 |
Molecular Weight |
314.16 g/mol |
IUPAC Name |
acetic acid;(1R,2R)-2-iodocyclooctan-1-ol |
InChI |
InChI=1S/C8H15IO.C2H4O2/c9-7-5-3-1-2-4-6-8(7)10;1-2(3)4/h7-8,10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m1./s1 |
InChI Key |
CTMUZBZJBBSBJM-SCLLHFNJSA-N |
Isomeric SMILES |
CC(=O)O.C1CCC[C@H]([C@@H](CC1)O)I |
Canonical SMILES |
CC(=O)O.C1CCCC(C(CC1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12549015.png)
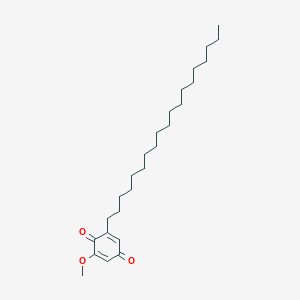

![Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-](/img/structure/B12549028.png)
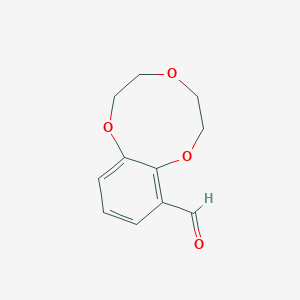
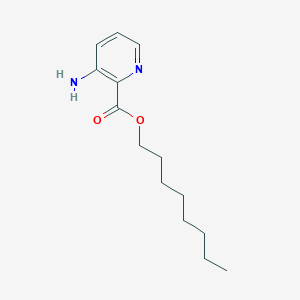
![(2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-5-one](/img/structure/B12549039.png)
![1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one](/img/structure/B12549045.png)
![2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B12549051.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12549059.png)
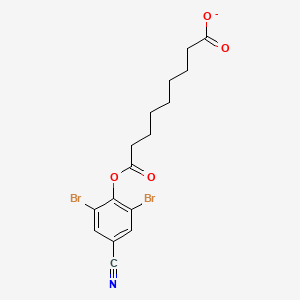
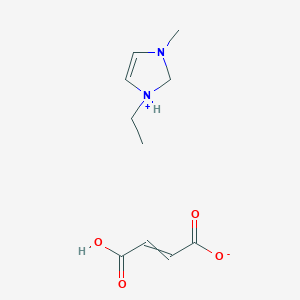
![N~1~,N~1'~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine}](/img/structure/B12549074.png)

